2,5-Dimethylpiperidin-4-one hydrochloride
Overview
Description
2,5-Dimethylpiperidin-4-one hydrochloride is a synthetic organic compound with the molecular formula C7H14ClNO. It is a white crystalline solid that is highly soluble in water and has a melting point of 141-142°C . This compound is used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Preparation Methods
The synthesis of 2,5-Dimethylpiperidin-4-one hydrochloride typically involves the reaction of 2,5-dimethylpiperidin-4-one with hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the desired hydrochloride salt . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2,5-Dimethylpiperidin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Dimethylpiperidin-4-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Mechanism of Action
The mechanism of action of 2,5-Dimethylpiperidin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a precursor to compounds that modulate neurotransmitter activity in the central nervous system. The exact molecular targets and pathways depend on the specific derivatives and their intended use .
Comparison with Similar Compounds
2,5-Dimethylpiperidin-4-one hydrochloride can be compared with similar compounds such as:
2,5-Dimethylpiperidin-4-one: The non-hydrochloride form, which has different solubility and reactivity properties.
2,2-Dimethylpiperidin-4-one hydrochloride: A structural isomer with different chemical and physical properties. The uniqueness of this compound lies in its specific reactivity and solubility, making it suitable for particular applications in synthesis and research.
Properties
IUPAC Name |
2,5-dimethylpiperidin-4-one;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-5-4-8-6(2)3-7(5)9;/h5-6,8H,3-4H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPQBEFDWHJHJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(CN1)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102074-04-4 | |
Record name | 2,5-dimethylpiperidin-4-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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